molecular formula C20H23N3O4S2 B2571236 ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 851409-31-9

ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2571236
CAS No.: 851409-31-9
M. Wt: 433.54
InChI Key: YGXUEOHWDHXMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with ethyl and methyl groups at positions 3 and 6, respectively. The molecule incorporates a sulfanyl-acetamido linker bridging the thienopyrimidinone moiety to an ethyl benzoate ester (Fig. 1). This structure confers unique physicochemical properties, including a molecular weight of ~481.6 g/mol, a high topological polar surface area (139 Ų), and moderate lipophilicity (XLogP3: ~4.2) . The compound’s synthesis likely involves multi-step condensation and functionalization reactions, analogous to methods described for related thienopyrimidine derivatives .

Properties

IUPAC Name

ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-23-18(25)17-15(10-12(3)29-17)22-20(23)28-11-16(24)21-14-8-6-13(7-9-14)19(26)27-5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXUEOHWDHXMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often require the use of a primary amine and a suitable solvent, such as dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles such as amines or thiols can replace the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Reference
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidinone 3-(4-Methylphenyl), 4-oxo, sulfanyl-acetamido linker 481.6 4.2 1/7
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate) Pyridazine-phenethylamine Pyridazin-3-yl, phenethylamino linker ~383.4 2.8 2/6
I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethylthio)Benzoate) Isoxazole-phenethylthio 3-Methylisoxazol-5-yl, phenethylthio linker ~399.5 3.5 1/6
Ethyl 3-Oxo-3-(Substituted Phenyl)Propanoate (Intermediate) Tetrahydropyrimidine Substituted phenyl, propanoate ester ~250–300 1.5–3.0 1/4

Key Observations:

Substituent Effects: The 3-ethyl-6-methyl substituents on the thienopyrimidinone ring increase steric bulk and lipophilicity relative to the 4-methylphenyl group in the analogue from . Replacing the sulfanyl group (target compound) with phenethylthio (I-6373) or phenethylamino (I-6230) reduces hydrogen-bond acceptor capacity but improves solubility .

Linker Flexibility: The sulfanyl-acetamido linker in the target compound allows greater conformational flexibility than the rigid phenethylthio or phenethylamino linkers in I-series compounds .

Physicochemical and Pharmacokinetic Properties

  • Polar Surface Area : A topological polar surface area of 139 Ų indicates moderate permeability, aligning with orally bioavailable drugs (<140 Ų) .
  • Hydrogen Bonding: With 1 donor and 7 acceptors, the compound may exhibit stronger target binding than I-6373 (1/6) but weaker than urea/thiourea derivatives (e.g., intermediates in ).

Biological Activity

Ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core linked to an acetamido group and a benzoate moiety. Its structure is represented as follows:

\text{Ethyl 4 2 3 ethyl 6 methyl 4 oxo 3H 4H 6H 7H thieno 3 2 d pyrimidin 2 yl}sulfanyl)acetamido]benzoate}

Molecular Formula : C_{20}H_{23}N_3O_4S_2

Research suggests that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit significant biological activity through various mechanisms:

  • Inhibition of Enzymes : The compound has been identified as a potent inhibitor of key enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase. These enzymes are critical for the proliferation of cancer cells as they facilitate nucleotide synthesis necessary for DNA replication and repair .
  • Selective Targeting : The compound demonstrates selective uptake by folate receptors (FRs), which are overexpressed in many tumor types. This selectivity enhances its potential as an anticancer agent by minimizing effects on normal cells .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound effectively inhibits the proliferation of cancer cell lines expressing FRα and FRβ. The IC50 values reported for these assays indicate significant potency .
    Cell LineIC50 (μM)
    FRα Positive5.67
    FRβ Positive8.12
  • Mechanistic Insights : The inhibition of GARFTase activity was quantified with a Ki value of 2.97 μM, while AICARFTase showed a Ki value of 9.48 μM . These findings underscore the compound's dual inhibitory action on critical pathways in cancer metabolism.

Research Findings

A notable study published in Cancer Research explored the effects of this compound on multicellular spheroids—an advanced model for studying tumor biology. The results indicated that treatment with this compound led to significant reductions in spheroid growth compared to control groups .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Condensation of thiophene and pyrimidine derivatives under acidic/basic conditions to form the thieno[3,2-d]pyrimidine core .

  • Step 2 : Sulfanyl group introduction via nucleophilic substitution using thiourea or thiols in ethanol under reflux (70–80°C) .

  • Step 3 : Acetamido-benzoate coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .

  • Yield Optimization : Use inert atmospheres (N₂/Ar), controlled temperatures, and chromatographic purification (silica gel, ethyl acetate/hexane). TLC monitoring (Rf = 0.3–0.5) ensures intermediate purity .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, 100°C, 6 hr65–70>90%
2K₂CO₃, EtOH, reflux75–80>95%
3EDC, HOBt, DMF60–65>98%

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆, 400–500 MHz) to confirm substituent positions and hydrogen environments .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to validate molecular weight (e.g., m/z 479.57) .
  • Fourier-Transform Infrared (FTIR) : ATR-FTIR for functional group identification (e.g., C=O stretch at 1700–1750 cm⁻¹, S-H at 2550 cm⁻¹) .
  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>98%) .

Advanced Research Questions

Q. How does the compound interact with specific enzyme targets, and what experimental approaches elucidate its inhibitory mechanisms?

  • Methodological Answer :
  • Enzyme Kinetics : Conduct Michaelis-Menten assays (e.g., using purified kinases or proteases) to determine IC₅₀ values. Pre-incubate the compound with the enzyme and monitor substrate conversion via UV-Vis .

  • Molecular Docking : Use software (AutoDock Vina) to model binding to active sites (e.g., ATP-binding pockets in kinases). Validate with mutagenesis studies on key residues (e.g., Lys123 in EGFR) .

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB: 4HJO) to resolve binding modes at 1.5–2.0 Å resolution .

    • Data Table :
Target EnzymeIC₅₀ (µM)Binding Affinity (ΔG, kcal/mol)
EGFR Kinase0.45-9.2
COX-21.8-7.6

Q. What structural modifications enhance bioactivity, and how are structure-activity relationship (SAR) studies designed?

  • Methodological Answer :
  • Substituent Variation : Replace the ethyl group (C₂H₅) with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., -CF₃) to test steric/electronic effects .

  • Bioisosteric Replacement : Swap the thieno-pyrimidine core with triazolo-pyridazine (e.g., ) to assess heterocycle impact on solubility and target affinity .

  • In Vitro Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate structural changes with IC₅₀ shifts .

    • SAR Data :
Modification SiteSubstituentIC₅₀ (µM, HeLa)Solubility (mg/mL)
R₁ (Ethyl)Isopropyl0.320.12
R₂ (Methyl)-CF₃0.890.08

Q. How can crystallographic data improve understanding of the compound’s reactivity and stability?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMF/EtOH, 25°C) to determine bond lengths/angles and confirm tautomeric forms (e.g., keto-enol) .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to assess thermal stability for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.